3-(Chloroacetyl)-1-tosylpyrrole

Description

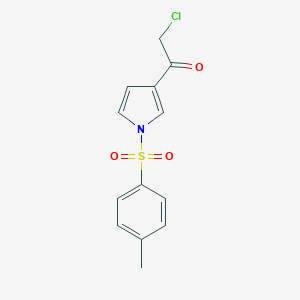

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUEUYPEHSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569709 | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124511-96-2 | |

| Record name | 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124511-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloroacetyl)-1-tosylpyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the pyrrole ring is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 3-(Chloroacetyl)-1-tosylpyrrole is a bespoke chemical entity designed for such purposes, incorporating three key features: the pyrrole core, a reactive chloroacetyl group at the 3-position, and a nitrogen-protecting tosyl group. This guide provides a comprehensive overview of its chemical identity, a robust synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Properties

3-(Chloroacetyl)-1-tosylpyrrole is a bifunctional molecule. The chloroacetyl group serves as an electrophilic handle for introducing the pyrrole moiety into larger molecules through nucleophilic substitution, while the tosyl group acts as a robust protecting group for the pyrrole nitrogen. This protection deactivates the pyrrole ring to some extent, allowing for more controlled subsequent chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₃S | Calculated |

| Molecular Weight | 297.76 g/mol | Calculated |

| Appearance | Predicted: Off-white to light yellow solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. | Inferred from related compounds |

Synthesis of 3-(Chloroacetyl)-1-tosylpyrrole: A Mechanistic Approach

The most logical and established method for the synthesis of 3-(Chloroacetyl)-1-tosylpyrrole is the Friedel-Crafts acylation of 1-tosylpyrrole.[5][6] This electrophilic aromatic substitution reaction introduces the chloroacetyl group regioselectively at the 3-position of the pyrrole ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the chloroacetyl chloride electrophile.[5][7]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from chloroacetyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich pyrrole ring of 1-tosylpyrrole. The tosyl group on the nitrogen directs the acylation primarily to the 3-position. Subsequent loss of a proton restores the aromaticity of the pyrrole ring, yielding the final product.

Caption: Proposed reaction mechanism for the Friedel-Crafts acylation of 1-tosylpyrrole.

Detailed Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures for N-protected pyrroles.[5][6]

Materials:

-

1-Tosylpyrrole (CAS: 17639-64-4)

-

Chloroacetyl chloride (CAS: 79-04-9)

-

Anhydrous Aluminum Chloride (AlCl₃) (CAS: 7446-70-0)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: To the cooled suspension, add chloroacetyl chloride (1.1 eq.) dropwise via the addition funnel over 15-20 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

-

Addition of Substrate: Dissolve 1-tosylpyrrole (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(Chloroacetyl)-1-tosylpyrrole.

Caption: Experimental workflow for the synthesis of 3-(Chloroacetyl)-1-tosylpyrrole.

Reactivity and Applications in Drug Development

3-(Chloroacetyl)-1-tosylpyrrole is a valuable intermediate for the synthesis of more complex molecules.[8] The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the facile introduction of the 3-tosylpyrrole moiety onto a target scaffold.

Potential Applications:

-

Synthesis of Kinase Inhibitors: The chloroacetyl group can act as a warhead to form covalent bonds with cysteine residues in the active sites of certain kinases, a strategy employed in the design of targeted cancer therapies.

-

Development of Novel Antibacterial and Antifungal Agents: Pyrrole-containing compounds have shown promise as antimicrobial agents.[1] 3-(Chloroacetyl)-1-tosylpyrrole can be used to synthesize libraries of new pyrrole derivatives for screening against various pathogens.

-

Probes for Chemical Biology: The reactive handle allows for the attachment of fluorescent tags or biotin, enabling the use of this molecule as a probe to study biological systems.

Safety and Handling

Hazard Statement: Based on the reactive nature of the chloroacetyl group and the tosyl group, 3-(Chloroacetyl)-1-tosylpyrrole should be handled with care. The starting material, chloroacetyl chloride, is highly corrosive, toxic, and reacts violently with water.[9][10][11][12] While the final product is expected to be less acutely hazardous, it should still be treated as a potential irritant and sensitizer.

Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.[9]

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[9][10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(Chloroacetyl)-1-tosylpyrrole is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via Friedel-Crafts acylation is a reliable and scalable method. The presence of the reactive chloroacetyl group provides a versatile handle for the construction of more complex, biologically active molecules. As with all reactive chemical compounds, appropriate safety precautions must be followed during its handling and use. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.

References

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved January 24, 2026, from [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved January 24, 2026, from [Link]

-

Rees, S., et al. (2024, June). Investigation Into Novel Mukanadin B, Mukanadin D and Mukanadin F Derivatives as Antagonists of 5‐HT1A Signalling. ResearchGate. Retrieved from [Link]

-

Anderson, W. K., & Dabrah, T. T. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tosylpyrrole. PubChem. Retrieved January 24, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (2025, August 23). 3-chloroacetyl acetone | CAS#:7660-21-1. Retrieved from [Link]

-

Chemical Point. (n.d.). 3-(Chloroacetyl)-1-tosylpyrrole. Retrieved January 24, 2026, from [Link]

-

Chemical Point. (n.d.). 3-(Chloroacetyl)-1-tosylpyrrole. Retrieved January 24, 2026, from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. websites.umich.edu [websites.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis and characterization of 3-(Chloroacetyl)-1-tosylpyrrole

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Chloroacetyl)-1-tosylpyrrole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Chloroacetyl)-1-tosylpyrrole, a key intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol via Friedel-Crafts acylation, elucidates the mechanistic rationale behind the reaction's regioselectivity, and presents a full suite of characterization data including NMR, FT-IR, and mass spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: Strategic Importance of 3-(Chloroacetyl)-1-tosylpyrrole

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of functional groups onto the pyrrole ring is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.[1] 3-(Chloroacetyl)-1-tosylpyrrole has emerged as a particularly valuable synthetic intermediate due to two key features:

-

The Tosyl Protecting Group: The N-tosyl group serves a dual purpose. It protects the pyrrole nitrogen from unwanted side reactions and, due to its steric bulk and electron-withdrawing nature, directs electrophilic substitution preferentially to the C-3 position of the pyrrole ring.[2] This overrides the inherent electronic preference for C-2 substitution in simple pyrroles, providing a reliable route to 3-substituted derivatives.[2]

-

The Chloroacetyl Moiety: The chloroacetyl group is a versatile electrophilic handle. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities, including amines, thiols, and alkoxides, thereby enabling the rapid generation of diverse compound libraries for drug discovery programs.

This guide offers a detailed exploration of the synthesis of this key intermediate through a classic Friedel-Crafts acylation, followed by a thorough characterization to ensure structural integrity and purity.

Synthesis via Regioselective Friedel-Crafts Acylation

The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole is efficiently achieved through the Friedel-Crafts acylation of 1-tosylpyrrole with chloroacetyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[3]

Principle and Mechanistic Rationale

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic systems.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is essential for activating the acylating agent. It coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly reactive acylium ion electrophile.[5] This acylium ion is the key species that attacks the electron-rich pyrrole ring.

-

Stoichiometry of AlCl₃: Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid. This is because the ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with AlCl₃, effectively sequestering the catalyst.[4][5] An aqueous workup is required to hydrolyze this complex and liberate the final product.[5]

-

Regioselectivity: The N-tosyl group is the critical control element for regioselectivity. The ¹H NMR spectrum of 1-tosylpyrrole shows that the proton at the C-2 position is shifted significantly downfield compared to unsubstituted pyrrole, indicating a strong electron-withdrawing effect at this position.[2] This deactivation at C-2, combined with the steric hindrance imposed by the bulky tosyl group, makes the C-3 position the more favorable site for electrophilic attack by the acylium ion.[2]

Visualizing the Synthesis

The overall transformation and its underlying mechanism are illustrated below.

Caption: Overall reaction scheme for the synthesis.

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations must be performed in a certified chemical fume hood.

Materials and Reagents:

-

1-Tosylpyrrole (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.3 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve 1-tosylpyrrole (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction Initiation: Add the 1-tosylpyrrole solution dropwise to the stirred AlCl₃ slurry at 0 °C. Following this, add chloroacetyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. Caution: This is a highly exothermic process that releases HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel.[6] Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield 3-(Chloroacetyl)-1-tosylpyrrole as a solid.

Safety and Handling

-

Chloroacetyl Chloride: Extremely corrosive, a lachrymator, and reacts violently with water.[7][8] It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]

-

Aluminum Chloride: Anhydrous AlCl₃ is a water-reactive solid that releases HCl gas upon contact with moisture. The quenching step is highly exothermic and must be performed slowly and with adequate cooling.[10]

-

Dichloromethane: A volatile solvent. All handling should occur in a well-ventilated fume hood.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(Chloroacetyl)-1-tosylpyrrole.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₃S |

| Molecular Weight | 297.76 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 115-120 °C (literature dependent) |

Spectroscopic Data

Spectroscopic analysis provides unambiguous structural confirmation.[11] The expected data are summarized below.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment |

| FT-IR | ~1680 cm⁻¹ (strong) | C=O stretch (ketone) |

| ~1370 cm⁻¹ and ~1175 cm⁻¹ | Asymmetric and symmetric S=O stretch (sulfonyl) | |

| ~3100-3150 cm⁻¹ | C-H stretch (aromatic/pyrrole) | |

| ¹H NMR | ~7.8-7.9 (d, 2H) | Aromatic protons ortho to SO₂ |

| ~7.3-7.4 (d, 2H) | Aromatic protons meta to SO₂ | |

| ~7.9-8.0 (m, 1H) | Pyrrole H-2 | |

| ~7.2-7.3 (m, 1H) | Pyrrole H-5 | |

| ~6.8-6.9 (m, 1H) | Pyrrole H-4 | |

| ~4.6-4.7 (s, 2H) | -CO-CH₂ -Cl | |

| ~2.4 (s, 3H) | Tosyl -CH₃ | |

| ¹³C NMR | ~185 ppm | C =O (ketone) |

| ~145 ppm, ~135 ppm, ~130 ppm, ~128 ppm | Aromatic carbons (tosyl) | |

| ~125 ppm, ~120 ppm, ~115 ppm, ~110 ppm | Pyrrole ring carbons | |

| ~46 ppm | -CO-CH₂ -Cl | |

| ~22 ppm | Tosyl -CH₃ | |

| Mass Spec (EI) | m/z 297/299 (M⁺, M⁺+2) | Molecular ion peak (presence of ³⁵Cl/³⁷Cl isotopes) |

| m/z 155 | [M - C₇H₇SO₂]⁺ | |

| m/z 91 | [C₇H₇]⁺ (tropylium ion) |

Note: NMR chemical shifts are solvent-dependent and are provided as approximate values.

Applications in Drug Discovery and Development

3-(Chloroacetyl)-1-tosylpyrrole is not an end product but a high-value starting material for the synthesis of more elaborate molecules. Its utility stems from the ability to use the chloroacetyl group as an anchor point for diversification.

-

Building Block for Heterocycles: The compound is a precursor for synthesizing fused heterocyclic systems and other complex pyrrole derivatives which are investigated for a range of biological activities, including antibacterial and anticancer properties.[12][13]

-

Lead Optimization: In drug discovery campaigns, the reactive chlorine atom allows for the rapid synthesis of analogs. By reacting the intermediate with various nucleophiles (e.g., a library of amines), chemists can systematically probe the structure-activity relationship (SAR) of a lead compound to optimize its potency and selectivity.

-

Covalent Inhibitors: The electrophilic chloroacetyl group can be used to design targeted covalent inhibitors, which form a permanent bond with a specific nucleophilic residue (like cysteine) in a protein's active site.

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of 3-(Chloroacetyl)-1-tosylpyrrole. The strategic use of an N-tosyl group to direct a Friedel-Crafts acylation to the C-3 position of the pyrrole ring is a key takeaway. The comprehensive characterization data provided serves as a benchmark for researchers to validate their synthetic outcomes. The demonstrated utility of this compound as a versatile intermediate underscores its importance for professionals in organic synthesis and drug discovery, enabling the exploration of novel chemical space for the development of next-generation therapeutics.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Hudson, C. B., et al. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 14(9), 3420-3428. [Link]

- Google Patents. (1978). Preparation of chloroacetyl chloride. US4129595A.

- Google Patents. (1980). Preparation of chloroacetyl chloride. CA1116630A.

-

ResearchGate. (2019). Synthesis of trichloroacetyl‐pyrroles. [Link]

-

Chegg. (2019). Friedel-Crafts acylation. [Link]

-

ResearchGate. (2017). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. [Link]

-

Sciforum. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

-

PubChem - NIH. 1-Tosylpyrrole. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ResearchGate. (2022). Synthesis, spectral characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones. [Link]

-

PMC - NIH. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. [Link]

-

Indian Academy of Sciences. (2001). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

-

NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. [Link]

-

ResearchGate. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. [Link]

-

ResearchGate. (2008). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

IRIS UniPA. (2019). Bioactive pyrrole-based compounds with target selectivity. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. [Link]

-

JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

-

MDPI. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

-

MDPI. (2020). N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate. [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. nj.gov [nj.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Chloroacetyl)-1-tosylpyrrole: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Chloroacetyl)-1-tosylpyrrole, a functionalized pyrrole derivative with significant potential in medicinal chemistry and organic synthesis. While not extensively cataloged in public databases, its structure suggests its role as a valuable synthetic intermediate. This document outlines its molecular characteristics, a proposed synthetic pathway, predicted spectroscopic data, and potential applications, with a strong emphasis on safety and experimental best practices.

Molecular Structure and Physicochemical Properties

3-(Chloroacetyl)-1-tosylpyrrole incorporates a pyrrole ring N-protected by a tosyl (p-toluenesulfonyl) group and functionalized with a chloroacetyl group at the C3 position. The tosyl group serves to decrease the electron density of the pyrrole ring, enhancing its stability and directing electrophilic substitution. The chloroacetyl group, a reactive α-haloketone, is a key functional handle for further molecular elaboration.

Molecular Structure

The deduced molecular structure of 3-(Chloroacetyl)-1-tosylpyrrole is presented below.

Caption: Molecular structure of 3-(Chloroacetyl)-1-tosylpyrrole.

Physicochemical Data

The molecular formula of 3-(Chloroacetyl)-1-tosylpyrrole is C₁₃H₁₂ClNO₃S. Its molecular weight is calculated from the molecular weights of its constituent parts: 1-tosylpyrrole (C₁₁H₁₁NO₂S, MW: 221.28 g/mol )[1][2] and a chloroacetyl group (C₂H₂ClO, MW: 77.49 g/mol , derived from chloroacetyl chloride, C₂H₂Cl₂O, MW: 112.94 g/mol [3][4][5]). The addition of the chloroacetyl group and removal of a hydrogen atom from the pyrrole ring results in a calculated molecular weight of 297.77 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₃S | Calculated |

| Molecular Weight | 297.77 g/mol | Calculated |

| IUPAC Name | 1-(1-(p-tolylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethan-1-one | Generated |

Proposed Synthesis: Friedel-Crafts Acylation

A robust and direct method for the synthesis of 3-(Chloroacetyl)-1-tosylpyrrole is the Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to activate chloroacetyl chloride for the acylation of the electron-rich pyrrole ring.

Reaction Scheme

Caption: Proposed synthesis of 3-(Chloroacetyl)-1-tosylpyrrole.

Mechanistic Rationale

The Friedel-Crafts acylation of N-tosylpyrrole is known to favor substitution at the 3-position when a strong Lewis acid like aluminum chloride (AlCl₃) is used.[6] This regioselectivity is attributed to the formation of an organoaluminum intermediate.[6] Weaker Lewis acids, in contrast, tend to yield the 2-acyl isomer as the major product.[6][7][8] The tosyl group's electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack, but the 3-position remains sufficiently nucleophilic for the reaction to proceed.

Experimental Protocol

Materials:

-

1-Tosylpyrrole

-

Chloroacetyl chloride[3]

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

-

Cool the solvent to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

-

In a separate flask, dissolve 1-tosylpyrrole in anhydrous dichloromethane.

-

Slowly add the 1-tosylpyrrole solution to the aluminum chloride suspension at 0 °C.

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Add chloroacetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a flask containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The chloroacetyl group in 3-(Chloroacetyl)-1-tosylpyrrole makes it a valuable building block in drug discovery. As an α-haloketone, it is a reactive electrophile that can readily undergo nucleophilic substitution reactions.[9]

Covalent Inhibitor Scaffolding

The electrophilic carbon of the chloroacetyl moiety can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of target proteins. This irreversible binding can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic targets.

Linker for Bioconjugation

The reactive nature of the chloroacetyl group allows for its use as a linker to attach the pyrrole scaffold to other molecules of interest, such as peptides, antibodies, or fluorescent probes, to create more complex and functionalized bioactive compounds.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tosyl group's aromatic and methyl protons. The pyrrole protons will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing chloroacetyl group. The methylene protons of the chloroacetyl group will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the tosyl and pyrrole rings.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretch of the ketone and the S=O stretches of the sulfonyl group.

Safety and Handling

Both 1-tosylpyrrole and chloroacetyl chloride present significant health hazards.[1][10] Therefore, the synthesis and handling of 3-(Chloroacetyl)-1-tosylpyrrole should be conducted with strict adherence to safety protocols.

Hazard Identification

-

1-Tosylpyrrole: Causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Chloroacetyl Chloride: A corrosive chemical that can cause severe skin burns and eye damage.[10] It is toxic if inhaled or absorbed through the skin and can cause respiratory irritation and pulmonary edema.[10] It also reacts violently with water.[11]

Recommended Precautions

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield may be necessary when handling larger quantities.

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. Handle under an inert atmosphere to prevent reaction with moisture.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. 1-Tosylpyrrole. [Link]

-

PubChem. Chloroacetyl chloride. [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(7), 9484–9559. [Link]

-

Rokos, K., & Jones, R. A. (2000). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Arkivoc, 2001(1), 124-135. [Link]

-

New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. [Link]

-

Knight, D. W., Little, P. B., & Wilson, P. B. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14389–14401. [Link]

-

Yufeng International Group Co., Ltd. Chloroacetyl Chloride CAS 79-04-9. [Link]

Sources

- 1. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetyl chloride 98 79-04-9 [sigmaaldrich.com]

- 5. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. Chloroacetyl chloride | 79-04-9 [amp.chemicalbook.com]

An In-depth Technical Guide to 3-(Chloroacetyl)-1-tosylpyrrole: Synthesis, Properties, and Applications

Introduction

3-(Chloroacetyl)-1-tosylpyrrole is a key heterocyclic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique trifunctional structure, incorporating a pyrrole ring, a reactive chloroacetyl group, and a protective/activating tosyl group, renders it a versatile building block for the construction of more complex molecular architectures. The tosyl group serves as an effective protecting group for the pyrrole nitrogen, enhancing its stability and directing electrophilic substitution to the C3 position. The α-chloro-ketone functionality provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the elaboration of the molecular scaffold. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, key reactivity patterns, and potential applications of 3-(Chloroacetyl)-1-tosylpyrrole for professionals in drug discovery and development.

Physicochemical Properties

| Property | Value (Calculated/Inferred) | Source/Basis |

| IUPAC Name | 1-(1-Tosyl-1H-pyrrol-3-yl)-2-chloroethan-1-one | --- |

| CAS Number | 124511-96-2 | [1] |

| Molecular Formula | C13H12ClNO3S | Calculated |

| Molecular Weight | 297.76 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Based on 1-tosylpyrrole[2] |

| Melting Point | Not reported; likely higher than 1-tosylpyrrole (99-102 °C) | Inferred from[2] |

| Boiling Point | Not reported; likely high and prone to decomposition | --- |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate). Sparingly soluble in nonpolar solvents and water. | Inferred from[2] |

Synthesis of 3-(Chloroacetyl)-1-tosylpyrrole

The most logical and well-precedented synthetic route to 3-(Chloroacetyl)-1-tosylpyrrole is the Friedel-Crafts acylation of 1-tosylpyrrole. The tosyl group deactivates the pyrrole ring towards electrophilic substitution but strongly directs acylation to the C3 (β) position, a well-established phenomenon in pyrrole chemistry.[3][4]

Synthetic Workflow

Caption: Synthetic workflow for 3-(Chloroacetyl)-1-tosylpyrrole.

Detailed Experimental Protocol

Materials:

-

1-Tosylpyrrole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-tosylpyrrole (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(Chloroacetyl)-1-tosylpyrrole.

Chemical Reactivity

The chemical reactivity of 3-(Chloroacetyl)-1-tosylpyrrole is dominated by the α-chloro-ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions.[5][6] This allows for the facile introduction of a wide range of functionalities.

Nucleophilic Substitution at the α-Carbon

A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This is a powerful strategy for elaborating the core structure.

Caption: General scheme for nucleophilic substitution.

Examples of Nucleophilic Displacement:

-

With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are valuable precursors for various heterocyclic systems.

-

With Thiols: Thiolates readily displace the chloride to form α-thio ketones.

-

With Alcohols/Phenols: Alkoxides or phenoxides can be used to synthesize α-ether ketones.

-

With Azide: Sodium azide can be used to introduce an azido group, which can be further transformed, for example, by reduction to an amine or via click chemistry.

-

With Carbanions: Soft carbon nucleophiles, such as enolates or organocuprates, can be used for C-C bond formation.

Applications in Drug Discovery

While specific applications of 3-(Chloroacetyl)-1-tosylpyrrole are not extensively documented, its structure suggests significant potential as an intermediate in medicinal chemistry. Pyrrole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The ability to readily modify the chloroacetyl group of this compound allows for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies. The α-chloro-ketone functionality is a key pharmacophore in several approved drugs and clinical candidates, often acting as a covalent inhibitor by reacting with nucleophilic residues in enzyme active sites.[8][9]

Safety and Handling

A formal Material Safety Data Sheet (MSDS) for 3-(Chloroacetyl)-1-tosylpyrrole is not widely available. Therefore, handling precautions must be based on the known hazards of its precursors, chloroacetyl chloride and 1-tosylpyrrole, and the general reactivity of α-haloketones.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][10] Avoid inhalation of dust or vapors and contact with skin and eyes.[11][12]

-

Reactivity Hazards: The compound is expected to be moisture-sensitive due to the presence of the acyl chloride functionality in its precursor. It may react with strong nucleophiles, bases, and oxidizing agents.

-

Health Hazards: Based on its components, it should be considered corrosive and a lachrymator.[10][11] It may cause severe skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

References

- Anderson, H. J., & Loader, C. E. (1985). Acylation of Np-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.

- Ishihara, K. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- Inion, H., et al. (1989). Indole Derivatives. Part 131. Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. Chemical & Pharmaceutical Bulletin, 37(7), 1873-1877.

- Rokos, H., & Gabel, D. (1981). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. Journal of Organic Chemistry, 46(12), 2549-2553.

- Ma, X., et al. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 9(4), 937-942.

- Aribert, A., et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. International Journal of Chemical Reactor Engineering, 8(1).

- Patel, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130508.

- Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.

-

PubChem. (n.d.). 1-Tosylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

- Papathanasiou, M., et al. (2018). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2018(4), M1023.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Kumar, P., et al. (2015).

- Cantillo, D., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2231–2238.

-

The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

-

Chemical Point. (n.d.). 3-(Chloroacetyl)-1-tosylpyrrole. Retrieved from [Link]

- Afanasyev, O. I., et al. (2019). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry, 17(23), 5738-5746.

Sources

- 1. Diversifying peripheral aromatic units of pyrrolo[3,2-b]pyrrole-containing conjugated polymers and the resulting optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. download.basf.com [download.basf.com]

- 11. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

The Strategic Intermediate: A Technical Guide to 3-(Chloroacetyl)-1-tosylpyrrole and its Analogs in Drug Discovery

Introduction: The Pyrrole Scaffold and the Significance of 3-(Chloroacetyl)-1-tosylpyrrole

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs. Its unique electronic properties and synthetic versatility have made it a cornerstone in the development of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology. Within this vast chemical space, 3-(Chloroacetyl)-1-tosylpyrrole emerges as a strategically important, albeit not extensively documented, synthetic intermediate. Its trifunctional nature—a nucleophilic pyrrole ring, a reactive electrophilic chloroacetyl group, and a directing/protecting tosyl group—offers a powerful platform for the synthesis of diverse and complex molecular architectures.

Synthesis of 3-(Chloroacetyl)-1-tosylpyrrole: A Regioselective Approach

The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole is predicated on a two-step sequence: the protection of the pyrrole nitrogen with a tosyl group, followed by a regioselective Friedel-Crafts acylation.

Step 1: Synthesis of 1-Tosylpyrrole (1-(p-Tolylsulfonyl)pyrrole)

The initial step involves the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This serves a dual purpose: it prevents N-acylation in the subsequent step and deactivates the pyrrole ring towards electrophilic attack, favoring substitution at the 3-position over the more electron-rich 2-position.

Experimental Protocol: Synthesis of 1-Tosylpyrrole

-

Materials: Pyrrole, sodium hydride (NaH) (60% dispersion in mineral oil), p-toluenesulfonyl chloride (TsCl), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of pyrrole.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-tosylpyrrole as a white to off-white solid.

-

Step 2: Friedel-Crafts Acylation of 1-Tosylpyrrole

The key step in the synthesis of the title compound is the Friedel-Crafts acylation of 1-tosylpyrrole with chloroacetyl chloride. The electron-withdrawing nature of the N-tosyl group directs the incoming acyl group to the 3-position of the pyrrole ring. The choice of Lewis acid catalyst is critical for both reactivity and regioselectivity. Aluminum chloride (AlCl₃) is a commonly used and effective catalyst for this transformation.

Proposed Experimental Protocol: Synthesis of 3-(Chloroacetyl)-1-tosylpyrrole

-

Materials: 1-Tosylpyrrole, chloroacetyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of 1-tosylpyrrole (1.0 equivalent) in anhydrous DCM under an inert atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(chloroacetyl)-1-tosylpyrrole.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Low Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the Lewis acid and the substrate and to improve regioselectivity.

-

Stoichiometry of Lewis Acid: A slight excess of AlCl₃ is often used to ensure complete reaction, as it can form complexes with both the starting material and the product.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 3-(Chloroacetyl)-1-tosylpyrrole.

Chemical Reactivity and Synthetic Utility

3-(Chloroacetyl)-1-tosylpyrrole is a versatile intermediate due to the distinct reactivity of its functional groups.

-

The Chloroacetyl Group: The α-chloro ketone moiety is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of α-amino ketones, α-thio ketones, and α-hydroxy ketones, respectively. This reactivity is the cornerstone of its utility in building diverse molecular libraries for drug screening.

-

The Tosyl Group: The N-tosyl group can be removed under basic conditions, such as hydrolysis with sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol. This deprotection step unmasks the pyrrole NH, which can then be further functionalized, for example, through N-alkylation or N-arylation, to introduce additional diversity into the final compounds.

-

The Pyrrole Ring: While the tosyl group deactivates the pyrrole ring towards electrophilic substitution, the deprotected pyrrole can undergo various reactions characteristic of this heterocycle.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of 3-(Chloroacetyl)-1-tosylpyrrole.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from 3-(Chloroacetyl)-1-tosylpyrrole are prevalent in a variety of biologically active molecules.

Enzyme Inhibitors

Pyrrole-containing compounds have shown significant potential as inhibitors of various enzymes.

-

Kinase Inhibitors: The α-amino ketone scaffold, readily accessible from 3-(chloroacetyl)-1-tosylpyrrole, is a common feature in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase active site, while the pyrrole core can occupy the hydrophobic pocket.

-

Cholinesterase Inhibitors: Pyrrole derivatives have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The 1,3-diaryl-pyrrole skeleton, in particular, has shown promise in this area.

Anticancer Agents

The pyrrole scaffold is present in numerous compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including:

-

Induction of Apoptosis: Several pyrrole derivatives have been shown to trigger programmed cell death in cancer cells.

-

Targeting Specific Signaling Pathways: Pyrrole-based molecules have been designed to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Spectroscopic Characterization (Predicted)

While specific experimental data for 3-(Chloroacetyl)-1-tosylpyrrole is not available in the searched literature, its characteristic spectroscopic features can be predicted based on its structure and data from similar compounds.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | * Tosyl Group: A singlet for the methyl protons around δ 2.4 ppm, and two doublets in the aromatic region (δ 7.3-7.9 ppm) for the AA'BB' system of the p-substituted benzene ring. * Pyrrole Ring: Three signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the 2, 4, and 5 positions. The proton at the 2-position, adjacent to the nitrogen, is typically the most deshielded. * Chloroacetyl Group: A singlet for the methylene protons (CH₂Cl) typically in the range of δ 4.5-5.0 ppm. |

| ¹³C NMR | * Tosyl Group: A signal for the methyl carbon around δ 21 ppm, and four signals for the aromatic carbons of the tosyl group. * Pyrrole Ring: Four signals for the pyrrole carbons. * Carbonyl Group: A signal for the ketone carbonyl carbon in the range of δ 185-195 ppm. * Chloroacetyl Group: A signal for the methylene carbon (CH₂Cl) around δ 45-50 ppm. |

| IR Spectroscopy | * C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ corresponding to the ketone carbonyl group. * S=O Stretch: Strong absorption bands around 1350 cm⁻¹ and 1170 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the sulfonyl group. * C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry | * The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chloroacetyl group and the tosyl group. |

Conclusion and Future Perspectives

3-(Chloroacetyl)-1-tosylpyrrole represents a highly valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its straightforward, regioselective synthesis and the orthogonal reactivity of its functional groups provide a versatile platform for the generation of diverse chemical libraries. The pyrrole core, a proven pharmacophore, coupled with the ability to introduce a wide array of substituents via the reactive chloroacetyl handle, makes this intermediate a prime candidate for the discovery of novel therapeutic agents.

Future research should focus on the full characterization of 3-(Chloroacetyl)-1-tosylpyrrole and the systematic exploration of its reactivity with a broad range of nucleophiles. The resulting libraries of novel pyrrole analogs should be screened against various biological targets, particularly kinases and other enzymes implicated in human diseases. The strategic application of this versatile intermediate holds significant promise for accelerating the pace of drug discovery and development.

References

-

Sun, S., Shi, T., Peng, Y., Zhang, H., Zhuo, L., Peng, X., Li, Q., Wang, M., Wang, S., & Wang, Z. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13, 1043397. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of the Brazilian Chemical Society, 23(1), 143-150. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(15), 3485. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 208, 112773. [Link]

-

Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2255-2260. [Link]

-

(A) Synthesis of trichloroacetyl‐pyrroles 11 a–f, (B) Synthesis of... (n.d.). ResearchGate. [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (2007). Journal of Molecular Catalysis A: Chemical, 265(1-2), 109-113. [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (2012). Molecules, 17(12), 14389-14400. [Link]

-

Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. (2015). Archiv der Pharmazie, 348(10), 730-737. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules, 27(16), 5146. [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 164-175. [Link]

-

Biological profile of pyrrole derivatives: A review. (2018). Rasayan Journal of Chemistry, 11(2), 553-565. [Link]

-

Commercially available pyrrole based drugs. (n.d.). ResearchGate. [Link]

-

13 C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. [Link]

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses, 91, 226-238. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2019). Molecules, 24(17), 3144. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules, 28(3), 1265. [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). Records of Natural Products, 15(5), 415-426. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). [Link]

-

3-Acetylpyrrole | C6H7NO | CID 2737793. (n.d.). PubChem. [Link]

-

Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. (n.d.). [Link]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-(Chloroacetyl)-1-tosylpyrrole

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Potent Intermediate

In the intricate world of medicinal chemistry and drug development, reactive intermediates are the unsung heroes, the pivotal building blocks that pave the way for novel therapeutics. 3-(Chloroacetyl)-1-tosylpyrrole stands as a prime example of such a molecule, a trifunctional scaffold offering immense synthetic potential. The presence of an electrophilic chloroacetyl group, a stable tosyl-protected pyrrole ring, and the inherent reactivity of the pyrrole system itself make it a versatile precursor for a diverse range of complex nitrogen-containing heterocycles. However, the very features that make this compound synthetically attractive also render it a significant laboratory hazard. The chloroacetyl moiety, in particular, classifies it as a potent alkylating agent and a lachrymator, demanding a comprehensive understanding of its safe handling.

This guide, born from a synthesis of data on structurally related compounds and first-hand laboratory experience, aims to provide a robust framework for the safe handling, storage, and emergency management of 3-(Chloroacetyl)-1-tosylpyrrole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document serves as a critical resource, extrapolating from the known hazards of its constituent functional groups—alpha-halo ketones, N-sulfonylated pyrroles, and acylating agents—to empower researchers with the knowledge to mitigate risks effectively.

Section 1: Hazard Identification and Risk Assessment - A Molecule Deconstructed

A thorough risk assessment of 3-(Chloroacetyl)-1-tosylpyrrole begins with an analysis of its key functional components and their inherent reactivity.

1.1 The Chloroacetyl Group: The Primary Hazard Driver

The chloroacetyl group is the dominant source of the compound's hazardous properties. As an alpha-halo ketone, it is a potent electrophile and alkylating agent. This reactivity is the basis for its synthetic utility but also its primary danger.

-

Corrosivity and Lachrymatory Effects: Similar to chloroacetyl chloride and chloroacetone, 3-(Chloroacetyl)-1-tosylpyrrole is expected to be severely irritating and corrosive to the eyes, skin, and respiratory tract.[1][2][3] Vapors are likely to be strong lachrymators, causing immediate tearing and irritation upon exposure.[2]

-

Alkylating Agent: The carbon atom bearing the chlorine is highly susceptible to nucleophilic attack. In a biological context, this means it can react with and alkylate biological macromolecules such as DNA, RNA, and proteins, leading to potential cytotoxicity and mutagenicity. While specific toxicity data for this compound is unavailable, alpha-halo ketones as a class are known to be toxic.[3][4]

-

Moisture Sensitivity: The chloroacetyl group can be susceptible to hydrolysis, especially in the presence of moisture or bases, to release hydrochloric acid.[1][5][6] This can increase the corrosivity of the material and lead to pressure buildup in sealed containers.

1.2 The 1-Tosylpyrrole Core: Stability and Latent Reactivity

The N-tosyl group serves to stabilize the pyrrole ring, rendering it less susceptible to polymerization and uncontrolled reactions compared to unsubstituted pyrrole. However, the pyrrole ring itself is an electron-rich aromatic system and can still participate in certain reactions.[7] The tosyl group can be cleaved under specific conditions, which should be considered in downstream applications and waste disposal.

1.3 Inferred Hazard Classification

Based on the analysis of its functional groups, 3-(Chloroacetyl)-1-tosylpyrrole should be handled as a substance with the following potential hazards:

| Hazard Class | Anticipated Severity | Justification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 (Toxic to Fatal) | Based on data for chloroacetyl chloride and chloroacetone.[3] |

| Skin Corrosion/Irritation | Category 1B or 1C (Corrosive) | The chloroacetyl moiety is highly reactive with skin.[1][2][3] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Strong lachrymator and corrosive nature.[1][2][3] |

| Respiratory Sensitization | Data not available, but caution is warranted. | |

| Skin Sensitization | Possible | Alkylating agents are often skin sensitizers. |

| Germ Cell Mutagenicity | Suspected | Due to its alkylating nature. |

| Carcinogenicity | Data not available, handle as a potential carcinogen. | Alkylating agents often have carcinogenic potential.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Respiratory system) | Vapors are highly irritating to the respiratory tract.[1] |

Section 2: Prudent Practices - A Step-by-Step Guide to Safe Handling

Adherence to a strict set of handling protocols is paramount to ensuring the safety of all laboratory personnel.

2.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 3-(Chloroacetyl)-1-tosylpyrrole, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of where the compound is handled.[9]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE ensemble is required to prevent any contact with the substance.

| PPE Component | Specifications | Rationale |

| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against this corrosive and potentially skin-absorbable compound.[9] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and the potent lachrymatory vapors.[2][9] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin from accidental contact. |

| Respiratory Protection | For operations with a high potential for aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. | Consult with your institution's environmental health and safety department for specific respirator recommendations. |

2.3 Experimental Workflow: A Protocol for Prudence

Caption: A logical workflow for the safe handling of 3-(Chloroacetyl)-1-tosylpyrrole.

Section 3: Storage and Stability - Preserving Integrity, Preventing Incidents

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. The storage location should be a designated area for corrosive and toxic chemicals, away from incompatible materials.

-

Incompatible Materials: Keep away from strong bases, oxidizing agents, and moisture.[6] Reaction with bases can lead to rapid decomposition and the generation of HCl gas.

-

Moisture Sensitivity: The compound is likely sensitive to moisture.[1][5][6] Store in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Section 4: Emergency Procedures - Preparedness is Paramount

In the event of an exposure or spill, a swift and correct response is critical.

4.1 In Case of Exposure

| Exposure Route | Immediate Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[10] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes.[6][10] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |

4.2 Spill Response

Caption: A step-by-step protocol for responding to a spill of 3-(Chloroacetyl)-1-tosylpyrrole.

Section 5: Conclusion - A Culture of Safety

3-(Chloroacetyl)-1-tosylpyrrole is a valuable tool in the arsenal of the synthetic chemist. Its potent reactivity, while enabling the construction of complex molecular architectures, necessitates a profound respect for its hazardous nature. By understanding the chemical principles that govern its reactivity and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic power of this important intermediate. A proactive and informed approach to safety is not a barrier to innovation; it is the very foundation upon which successful and responsible scientific advancement is built.

References

-

The Good Scents Company. (n.d.). 3-acetyl pyrrole, 1072-82-8. Retrieved from [Link]

-

Doonan, B. P., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6465. Available at: [Link]

-

Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetone. Retrieved from [Link]

- BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.

-

Prakash, A. S., et al. (2014). Pyrrolizidine Alkaloids - Structure and Toxicity. ResearchGate. Available at: [Link]

- Santa Cruz Biotechnology, Inc. (n.d.).

- Fisher Scientific. (2010).

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Chloroacetone (stabilized with MgO).

-

Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

- Sigma-Aldrich. (2025).

-

Cheeke, P. R. (1988). Toxicity and metabolism of pyrrolizidine alkaloids. Journal of Animal Science, 66(9), 2343-2350. Available at: [Link]

-

McGinnis, W. R., et al. (2023). Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. Antioxidants, 12(2), 487. Available at: [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In PubChem. Retrieved from [Link]

- BASF. (n.d.). Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines.

- Fisher Scientific. (n.d.).

-

Rural Health Information Hub. (2022). Emergency Preparedness and Response for Chemical and Radiation Emergencies. Retrieved from [Link]

-

Kumar, R., & Nandi, G. C. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1146-1187. Available at: [Link]

-

Columbia University. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

-

Zhang, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1209638. Available at: [Link]

-

Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

- Sigma-Aldrich. (2025).

-

Pharmaffiliates. (n.d.). 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tosylpyrrole. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propanethiol, 3-(triethoxysilyl)-. In PubChem. Retrieved from [Link]

Sources

- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 2. fishersci.com [fishersci.com]

- 3. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]